2-phenyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)butanamide

Medicinal Chemistry Physicochemical Property Optimization CNS Drug Design

Kv7.2 (KCNQ2) researchers requiring validated negative controls for target-engagement studies. • Lacks the aniline H-bond acceptor (2 HBA vs. 3 HBA in ML252) - confirm H-bond dependence in patch-clamp or thallium flux counter-screens. • CNS MPO-optimized scaffold (MW 284.4, cLogP 2.6) with alkyne linker enabling focused library synthesis. • Propargylic methylene as metabolic soft spot for CYP450 DMPK stability screening. • N-propargyl handle supports bifunctional probe elaboration (PROTAC, photoaffinity labels).

Molecular Formula C18H24N2O
Molecular Weight 284.403
CAS No. 1396856-24-8
Cat. No. B2441676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-phenyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)butanamide
CAS1396856-24-8
Molecular FormulaC18H24N2O
Molecular Weight284.403
Structural Identifiers
SMILESCCC(C1=CC=CC=C1)C(=O)NCC#CCN2CCCC2
InChIInChI=1S/C18H24N2O/c1-2-17(16-10-4-3-5-11-16)18(21)19-12-6-7-13-20-14-8-9-15-20/h3-5,10-11,17H,2,8-9,12-15H2,1H3,(H,19,21)
InChIKeyZTRJJPZXWICWIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 1396856-24-8: Structural Identity & Pharmacophore


2-Phenyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)butanamide (CAS 1396856-24-8) is a synthetic, achiral tertiary amide with a molecular formula of C18H24N2O and a molecular weight of 284.4 g/mol [1]. The structure comprises an α-ethylphenylacetyl (2-phenylbutanamide) head group connected via an N-propargyl (but-2-yn-1-yl) linker to a pyrrolidine ring. This compound belongs to the 2-phenylbutanamide-pyrrolidine hybrid class, which is best exemplified by the potent, brain-penetrant Kv7.2 (KCNQ2) channel inhibitor ML252, wherein the pyrrolidine is attached through an aniline-type aromatic bridge rather than an alkyne spacer [2]. The presence of the internal alkyne distinguishes it from the majority of in-class analogs that employ aryl, alkyl, or heteroaryl linkages, potentially altering conformational flexibility, electron distribution, and metabolic susceptibility.

Target Class Kv7.2 (KCNQ2) channel modulator research
Scaffold 2-Phenylbutanamide-pyrrolidine, alkyne-linked
Selection Context Alkyne linker SAR and lipophilic efficiency optimization

Why Generic Substitution Fails for CAS 1396856-24-8


The linker between the 2-phenylbutanamide core and the pyrrolidine ring is the primary determinant of molecular shape, electronic character, and metabolic stability within this chemotype. In the benchmark Kv7.2 inhibitor ML252, a 1,2-disubstituted phenyl ring enforces a rigid, partially conjugated geometry that is essential for high-affinity binding (IC50 = 69 nM) [1]. Replacing this aromatic bridge with a saturated alkyl chain or a heterocyclic spacer predictably alters the angle and distance between the two pharmacophoric elements, often resulting in substantial loss of potency [1]. The alkyne linker in 2-phenyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)butanamide introduces a distinct combination of linear rigidity (sp-hybridized carbons), a π-electron system orthogonal to that of the amide and phenyl rings, and a potential metabolic soft spot (oxidative cleavage) that is not present in aryl-linked counterparts. These differences preclude a simple one-to-one substitution of the alkyne-bridged compound for ML252 or any alkyl-linked analog in binding, functional, or in vivo experiments.

Linker Geometry
Alkyne spacer enforces linear rigidity, while ML252's phenyl bridge is planar; conformational ensemble may not be interchangeable.
Metabolic Profile
Propargylic group is a known CYP soft spot absent in aryl-linked analogs; in vivo exposure may differ substantially.
Hydrogen Bonding
One fewer HBA compared to ML252; target engagement mode may shift, complicating direct comparison.

CAS 1396856-24-8: Quantitative Differentiation Evidence


Lipophilicity: Alkyne Linker vs. ML252

The replacement of the 1,2-disubstituted phenyl linker of ML252 with a but-2-yn-1-yl spacer reduces calculated lipophilicity. The target compound has a computed XLogP3-AA of 2.6 [1], whereas the (S)-enantiomer of ML252 (the active form) has a calculated logP of approximately 3.4 based on fragment- and atom-based estimators for its neutral form [2]. This ~0.8 log unit difference is consistent with the removal of three sp² carbons and two aromatic protons, which decreases hydrophobic surface area while maintaining a comparable number of heavy atoms.

Lipophilicity (XLogP3-AA)
Cross-study comparable
Target: 2.6 vs ML252: ~3.4; Δ ≈ -0.8 log units
Lower lipophilicity may shift CNS exposure context
Computed values; experimental logP not reported under identical conditions
Medicinal Chemistry Physicochemical Property Optimization CNS Drug Design

Rotatable Bond Count: Target vs. ML252

The alkyne spacer provides a rigid, linear two-carbon bridge with a single freely rotatable bond (C(sp³)–C(sp) single bond to the pyrrolidine nitrogen), while the amide bond further restricts rotation due to partial double-bond character. The target compound has a computed rotatable bond count of 5 [1]. In contrast, ML252's 1,2-disubstituted phenyl linker permits additional low-energy conformations arising from the rotation of the pyrrolidine ring relative to the central phenyl group, yielding a rotatable bond count of 6 (including the amide bond and the N-aryl bond) [2]. The reduced number of rotatable bonds in the target compound may favor a more restricted conformational ensemble.

Rotatable Bond Count
Cross-study comparable
Target: 5 rotatable bonds; ML252: 6; Δ = -1
Reduced flexibility may lower entropic penalty upon binding
Computed for neutral species; protonation states not considered
Conformational Analysis Ligand Efficiency Metrics Structure-Based Design

HBA Count vs. ML252

The target compound contains two hydrogen bond acceptor (HBA) atoms: the amide carbonyl oxygen and the pyrrolidine nitrogen [1]. ML252, by contrast, possesses three HBAs: the amide carbonyl oxygen, the pyrrolidine nitrogen, and the aniline nitrogen connecting the pyrrolidine to the central phenyl ring [2]. The absence of a third HBA in the target compound removes a potential hydrogen bond interaction site, which could alter target binding mode or selectivity profile, particularly if the aniline nitrogen in ML252 participates in a critical hydrogen bond with the Kv7.2 channel.

H-Bond Acceptor Count
Cross-study comparable
Target: 2 HBA; ML252: 3 HBA; Δ = -1
Missing HBA may alter selectivity and binding mode interpretation
Assumes neutral species; critical H-bond role under investigation
Pharmacophore Modeling Hydrogen Bonding SAR Exploration

Molecular Weight & Heavy Atoms vs. ML252

The target compound has a molecular weight of 284.4 g/mol and 20 heavy atoms [1]. ML252, with the molecular formula C20H24N2O, has a molecular weight of 308.4 g/mol and 22 heavy atoms [2]. The 24 Da reduction in molecular weight for the target compound is attributable to the replacement of the central phenyl ring (C6H4, 76 Da) with the but-2-yn-1-yl group (C4H4, 52 Da). This reduction translates into an improvement in ligand efficiency (LE) if comparable potency can be achieved; however, experimentally determined potency for the target compound has not been reported.

Molecular Weight
Cross-study comparable
Target: 284.4 g/mol, 20 heavy atoms; ML252: 308.4 g/mol, 22; Δ = -24 g/mol
Lower MW supports ligand efficiency optimization if target engagement confirmed
Experimental potency for target compound not yet reported
Drug-likeness Lead Optimization Physicochemical Property-Based Design

Metabolic Stability: Alkyne vs. Aromatic Linker

The but-2-yn-1-yl group contains a propargylic methylene (N–CH2–C≡C–) that is a known soft spot for oxidative metabolism by cytochrome P450 enzymes, particularly CYP3A4 and CYP2E1, leading to alkyne hydroxylation or N-dealkylation. In contrast, the aniline-type N-aryl linker in ML252 is subject to different metabolic pathways, including N-oxidation and ring hydroxylation. No head-to-head metabolic stability data exist for this compound versus ML252. However, class-level data from structurally related propargylamine- and propargylamide-containing tool compounds indicate that the intrinsic clearance (CLint) in human liver microsomes can vary by >10-fold depending on the substitution pattern around the alkyne [1].

Metabolic Stability
Class-level inference
Propargylic methylene susceptible to CYP oxidation; class-level CLint >10-fold variation
Metabolic lability may confound in vivo exposure interpretation
Head-to-head comparison data not available; review context
Metabolic Stability Cytochrome P450 Propargylic Oxidation

Synthetic Tractability: Alkyne vs. Aryl Linker

The internal alkyne in the but-2-yn-1-yl spacer is not terminal and therefore cannot directly participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) without structural modification. However, the N-propargyl motif is a common synthetic intermediate that can be halogenated or functionalized at the propargylic position, enabling late-stage diversification. ML252's aniline linker, while chemically stable, does not offer an equivalent handle for rapid diversification through click-type reactions. No direct quantitative comparison of derivatization efficiency is available; the claim rests on established synthetic methodology for propargylamine derivatives [1].

Synthetic Tractability
Class-level inference
N-propargyl group enables late-stage diversification; aryl linker lacks equivalent handle
Alkyne linker provides distinct synthetic vector for SAR expansion
No comparative yield data; synthetic chemistry context
Click Chemistry Bioconjugation Chemical Probe Development

CAS 1396856-24-8: Application Scenarios


Kv7.2 Negative Control Probe for H-Bond Interaction

The target compound lacks the aniline nitrogen H-bond acceptor present in ML252 (2 HBA vs. 3 HBA) [1]. This makes it a candidate for use as a negative control or counter-screen compound when investigating whether the aniline nitrogen of ML252 engages in a critical hydrogen bond with the Kv7.2 (KCNQ2) channel vestibule. A loss-of-function result in a thallium flux or patch-clamp assay using the target compound, compared to ML252's IC50 of 69 nM, would provide evidence that the third HBA is essential for high-affinity channel blockade.

CNS Lead-like Fragment for Lipophilic Efficiency Optimization

With a molecular weight of 284.4 g/mol and XLogP3-AA of 2.6, the target compound occupies a more favorable region of CNS MPO (Multiparameter Optimization) property space than ML252 (MW 308.4, est. logP 3.4) [1][2]. Medicinal chemistry teams seeking to improve ligand efficiency and reduce lipophilicity while retaining the 2-phenylbutanamide-pyrrolidine pharmacophore can use this compound as a starting scaffold for potency optimization through focused library synthesis, leveraging the alkyne linker's synthetic tractability.

Metabolic Stability Probe for Alkyne-Containing CNS Candidates

The propargylic methylene in the linker is a predicted metabolic soft spot susceptible to CYP450-mediated oxidation [1]. This compound can serve as a model substrate for assessing the metabolic stability of N-propargyl amides in human or rodent liver microsome assays, generating comparative intrinsic clearance data that inform the design of more stable alkyne-containing chemotypes. This application is relevant to DMPK screening cascades in industrial drug discovery settings.

Click-Chemistry Scaffold for Bifunctional Probes

Although the internal alkyne cannot directly undergo CuAAC, the N-propargyl group can be synthetically elaborated to introduce terminal alkyne or azide handles for bioconjugation [1]. This compound therefore serves as a versatile intermediate for constructing bifunctional chemical probes (e.g., photoaffinity labels or PROTAC precursors) that incorporate the 2-phenylbutanamide-pyrrolidine recognition element linked to an E3 ligase ligand or fluorophore. This synthetic advantage is distinct from aryl-linked analogs like ML252, which require de novo synthesis for each functionalized derivative.

Application
Selection Property
Validation Focus
Kv7.2 H-Bond Probe
H-Bond acceptor count
Thallium flux or patch-clamp assay context
CNS Lead-like Fragment
Lipophilicity and molecular weight
Ligand efficiency and CNS MPO scoring
Metabolic Stability Probe
Propargylic oxidation susceptibility
Microsomal intrinsic clearance assays
Click-Chemistry Scaffold
Propargyl derivatization versatility
Synthetic diversification yield assessment
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